molecular formula C25H19ClN2O2S B4570734 N-(2-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide

N-(2-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide

Cat. No.: B4570734
M. Wt: 446.9 g/mol
InChI Key: OLANQVPSJBTEOZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C25H19ClN2O2S and its molecular weight is 446.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide is 446.0855767 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Derivatives of thiophene, a core component of N-(2-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide, have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit significant biological activities, including antimicrobial, antifungal, anti-inflammatory, and analgesic properties. For instance, novel 2-aminothiophene derivatives have been synthesized and shown to possess antimicrobial activity by employing the minimum inhibitory concentration (MIC) method, highlighting their potential as antimicrobial agents (K. C. Prasad et al., 2017).

CNS Depressant Activity

Another study focused on the synthesis of Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, which were evaluated for their central nervous system (CNS) depressant activity. This research highlights the potential therapeutic applications of thiophene derivatives in treating conditions requiring CNS depressants (S. Bhattacharjee et al., 2011).

Anticancer Activity

Thiophene derivatives have also been explored for their anticancer properties. For example, new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were synthesized and tested for in vitro cytotoxicity, demonstrating good inhibitory activity against several cell lines. This suggests the potential for thiophene-based compounds in cancer therapy (A. Atta & E. Abdel‐Latif, 2021).

Anti-Inflammatory and Antioxidant Activities

Moreover, acid chloride derivatives of 2-amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide were synthesized and screened for their anti-inflammatory and antioxidant activities. These activities were compared to those of ibuprofen and ascorbic acid, respectively, underscoring the compound's therapeutic potential (K. P. Kumar et al., 2008).

Environmental Applications

Thiophene derivatives have also been employed in environmental applications. For instance, thiophene-modified CMC/Chitosan hybrid polymers were synthesized for the removal of metal ions from wastewater, demonstrating improved efficiency in heavy metal ion removal compared to unmodified membranes. This application illustrates the compound's potential in addressing environmental pollution (Letters in Applied NanoBioScience, 2020).

Properties

IUPAC Name

N-(2-chlorophenyl)-4-phenyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O2S/c26-20-13-7-8-14-21(20)27-24(30)23-19(18-11-5-2-6-12-18)16-31-25(23)28-22(29)15-17-9-3-1-4-10-17/h1-14,16H,15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLANQVPSJBTEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.